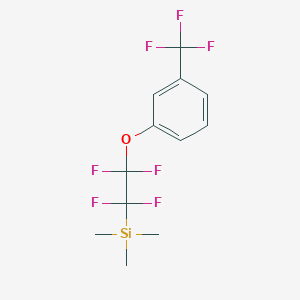

Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

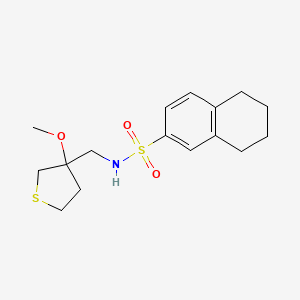

Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane is a chemical compound with the molecular formula C12H13F7OSi . It is related to other compounds such as 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether and Trifluoromethyltrimethylsilane , which are used in various applications including as electrolyte solvents and diluents in battery technologies , and as reagents in organic chemistry for the introduction of the trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane includes a total of 31 bonds. There are 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Chemical Reactions Analysis

While specific chemical reactions involving Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane are not detailed in the retrieved sources, related compounds such as Trifluoromethyltrimethylsilane are known to react with aldehydes and ketones to give a trimethylsilyl ether .Applications De Recherche Scientifique

High-Voltage Li-rich Mn-based Layered Cathode Materials

This compound plays a pivotal role in improving the cycling performance of high-voltage Li-rich Mn-based layered cathode materials . A fluoroether was added to 1.2 mol·L −1 LiPF 6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes for enhancing the cycling performance of high-voltage Li 1.18 Mn 0.50 Ni 0.26 Co 0.06 O 2 (LMNC) .

Trifluoromethylating Agent

Trimethyl (trifluoromethyl)silane can be used as a trifluoromethylating agent in several processes . These include the conversion of N - (tert -butylsulfinyl)-imines to trifluoromethylated amines, conversion of trans -enones to trans -α-trifluoromethyl silyl ethers, and trifluoromethylation of azomethine imines .

Surface Stabilizers for Water-Based Paints

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MB) and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB) are widely used primarily as surface stabilizers for water-based paints .

Plasticizers

These compounds are also used as plasticizers . TMPD-DB is widely used as a plasticizer in products like weather stripping, furniture, wallpaper, vinyl flooring, sporting goods, traffic cones, vinyl gloves, inks, water-based paints, and toys .

Coalescent for Latex Paints

This compound is employed in the pharma industry and as a coalescent for latex paints .

Solvents for Cosmetics and Personal Care

It finds applications in coatings, nail care, printing inks, solvents for cosmetics and personal care .

Mécanisme D'action

The mechanism of action for related compounds like Trifluoromethyltrimethylsilane involves the generation of a highly reactive trifluoromethide intermediate, which attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product .

Propriétés

IUPAC Name |

trimethyl-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F7OSi/c1-21(2,3)12(18,19)11(16,17)20-9-6-4-5-8(7-9)10(13,14)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDPPYBFUNDGCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=CC(=C1)C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F7OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)

![4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2385987.png)

![5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)

![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385990.png)

![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)